molecular formula C28H28N2O4 B5135365 2,2'-dicyclohexyl-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione

2,2'-dicyclohexyl-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione

Cat. No.: B5135365
M. Wt: 456.5 g/mol
InChI Key: DVIXYRJBMXUHHH-UHFFFAOYSA-N
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Description

2,2’-Dicyclohexyl-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzoxazine family, which is characterized by the presence of a benzene ring fused with an oxazine ring. The dicyclohexyl groups attached to the benzoxazine core enhance its stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-dicyclohexyl-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dicyclohexylamine with a suitable benzoxazine precursor in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 150-200°C, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2,2’-dicyclohexyl-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. Industrial production also focuses on optimizing reaction conditions to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dicyclohexyl-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzoxazine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted benzoxazine derivatives.

Scientific Research Applications

2,2’-Dicyclohexyl-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-dicyclohexyl-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Diphenyl-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione: Similar structure but with phenyl groups instead of cyclohexyl groups.

    2,2’-Dicyclohexyl-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione: Another benzoxazine derivative with different substituents.

Uniqueness

2,2’-Dicyclohexyl-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione is unique due to its dicyclohexyl groups, which enhance its stability and reactivity compared to other benzoxazine derivatives. This makes it particularly valuable for applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

2-cyclohexyl-6-(2-cyclohexyl-4-oxo-3,1-benzoxazin-6-yl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c31-27-21-15-19(11-13-23(21)29-25(33-27)17-7-3-1-4-8-17)20-12-14-24-22(16-20)28(32)34-26(30-24)18-9-5-2-6-10-18/h11-18H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIXYRJBMXUHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6CCCCC6)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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